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Cat. No.: B12383695

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C motif chemokine receptor 2 (CXCR2) is a G protein-coupled receptor predominantly
expressed on neutrophils, a type of white blood cell crucial to the innate immune response.[1]
[2] Its significant role in mediating neutrophil recruitment to sites of inflammation makes it a
highly attractive target for the molecular imaging of inflammatory diseases.[2][3] Positron
Emission Tomography (PET) is a non-invasive imaging technique that allows for the
guantitative visualization of biological processes in vivo.[4] CXCR2 Probe 1 ([*8F]16b) is a
selective, fluorine-18 labeled radiotracer developed for PET imaging of CXCR2-expressing
cells, primarily neutrophils, offering a promising tool for diagnosing and monitoring inflammatory
conditions.

CXCR2 Signaling Pathway

CXCR2 activation by its chemokine ligands (e.g., CXCL8 in humans) initiates a cascade of
intracellular signaling events. As a G protein-coupled receptor (GPCR), CXCR2 couples to
inhibitory G proteins (Gai). Upon ligand binding, the G protein dissociates into its Gai and GBy
subunits. The Gy subunit activates Phospholipase C-3 (PLC-3) and Phosphoinositide 3-
kinase (PI3K). PLC-[3 activation leads to the generation of inositol trisphosphate (IP3) and
diacylglycerol (DAG), resulting in the mobilization of intracellular calcium (Ca?*). The PI3K
pathway, along with the Ras/MAPK pathway, is also activated, playing roles in cell migration,
proliferation, and survival.
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Caption: CXCR2 receptor signaling cascade.

Application I: Automated Radiosynthesis of
[*®F]CXCR2 Probe 1

This section details the automated synthesis of [13F]CXCR2 Probe 1 ([18F]16b). Direct 18F-
labeling of the target molecule proved unsuccessful; therefore, an indirect, two-step approach
was developed. The process involves the initial synthesis of an 18F-labeled intermediate, which
is then coupled to the probe's precursor.

Experimental Workflow

The radiosynthesis workflow is a multi-stage process beginning with the production of
[*8F]Fluoride and culminating in a purified, injectable product ready for quality control.
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Caption: Automated radiosynthesis workflow for [18F]CXCR2 Probe 1.

Detailed Protocol: Automated Synthesis

This protocol is adapted for an automated synthesis module (e.g., Trasis AllinOne or similar).
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Reagents & Precursors:

e Cyclotron-produced [*®F]Fluoride in [*¥O]H20

o Precursor 1: tert-butyl (S)-3-(tosyloxy)pyrrolidine carboxylate

e Precursor 2: Pentafluorophenol ester of the squaramide-based CXCR2 ligand

o Kryptofix 2.2.2 (K222)

e Potassium Carbonate (K2COs)

o Acetonitrile (ACN), anhydrous

o Dimethylformamide (DMF), anhydrous

o Water for Injection

e Ethanol, USP

e Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

e Anion Exchange Cartridge (e.g., QMA)

Procedure:

o [*®F]Fluoride Trapping and Elution:

o Load the aqueous [*8F]Fluoride from the cyclotron onto a pre-conditioned anion exchange
cartridge (e.g., QMA).

o Elute the trapped [*8F]F~ into the reaction vessel using a solution of K2COs and K22z in
ACN/Water.

o Perform azeotropic drying of the [*8F]F~/K222/K2COs complex by heating under a stream of
nitrogen or under vacuum to remove water.

o Step 1: Synthesis of 18F-labeled Intermediate:
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o Dissolve Precursor 1 (tert-butyl (S)-3-(tosyloxy)pyrrolidine carboxylate) in anhydrous ACN.
o Add the solution to the dried [*8F]Fluoride complex in the reaction vessel.
o Heat the reaction mixture to facilitate the nucleophilic substitution.

o After cooling, pass the reaction mixture through an SPE cartridge to trap the 8F-labeled
intermediate and remove unreacted [*8F]Fluoride and impurities.

o Wash the cartridge with water and elute the intermediate with ACN.

Step 2: Coupling Reaction:
o Evaporate the ACN from the eluted 8F-intermediate.

o Add a solution of Precursor 2 (pentafluorophenol ester) in anhydrous DMF to the reaction
vessel.

o Heat the mixture to induce the coupling reaction, forming the protected [18F]CXCR2 Probe
1.

Deprotection and Purification:

o

Add an acidic solution (e.g., HCI) to the reaction vessel and heat to remove the Boc
protecting group.

o

Neutralize the reaction mixture and dilute with the mobile phase for HPLC.

[¢]

Inject the crude product onto a semi-preparative HPLC system for purification.

o

Collect the fraction corresponding to the [1®F]CXCR2 Probe 1.
Formulation:

o Dilute the collected HPLC fraction with water.

o Trap the final product on a C18 SPE cartridge.

o Wash the cartridge with Water for Injection to remove residual HPLC solvents.
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o Elute the final product, [*8F]CXCR2 Probe 1, with a small volume of ethanol, followed by
sterile saline or a phosphate-buffered saline solution.

o Pass the final solution through a 0.22 pm sterile filter into a sterile vial.

Application II: Quality Control and Characterization

Rigorous quality control (QC) is mandatory to ensure the identity, purity, and safety of the

radiotracer for preclinical or clinical use.

Detailed Protocol: Quality Control

1.

Radiochemical Purity and Identity:

Method: Analytical High-Performance Liquid Chromatography (HPLC).
System: HPLC equipped with a radioactive detector and a UV detector.
Column: C18 analytical column.

Procedure:

o Inject a small aliquot of the final product onto the analytical HPLC system.

o Compare the retention time of the main radioactive peak with that of a non-radioactive
reference standard of CXCR2 Probe 1 (Compound 16b) to confirm identity.

o Calculate the radiochemical purity by integrating the area of the product peak as a
percentage of the total radioactive peak areas on the chromatogram.

Acceptance Criteria: Radiochemical Purity > 95%.

. Residual Solvents:

Method: Gas Chromatography (GC).

Procedure: Analyze an aliquot of the final product for the presence of residual solvents from
the synthesis (e.g., ACN, DMF, Ethanol).
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e Acceptance Criteria: Levels must be below the limits specified by USP <467>.
3. pH:

o Method: pH meter or pH-indicator strips.

e Procedure: Measure the pH of the final formulated product.

o Acceptance Criteria: pH between 4.5 and 7.5.

4. Sterility and Endotoxin Testing:

« Sterility: The product should be subjected to sterility testing according to USP <71>. This is
typically performed retrospectively.

o Bacterial Endotoxins: Test for endotoxins using the Limulus Amebocyte Lysate (LAL) test as
per USP <85>,

o Acceptance Criteria: Must be sterile and pass the endotoxin test (< 175 EU/V, where V is the
maximum recommended dose in mL).

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis and characterization
of [t*8F]CXCR2 Probe 1.

Table 1: Radiosynthesis and Quality Control Results

Parameter Value Reference

Radiochemical Yield

15%
(decay-corrected)
Total Synthesis Time ~90-105 minutes
Radiochemical Purity > 95%

| Molar Activity | Variable, typically > 30 GBg/umol | |
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Table 2: In Vitro Binding and Cell Uptake Data

Cell Line /
Assay o Result Reference
Condition
o o . High Affinity
Binding Affinity CXCR2-expressing .
(specific value not
(NanoBRET) cells .
in abstract)
CXCR2- _ B
B ) Confirmed specific
Specific Uptake overexpressing HEK
uptake
cells
- CXCR2-negative HEK o
Specific Uptake No significant uptake

cells

| Functional Imaging Potential | Human Neutrophils | Confirmed diagnostic potential | |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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